2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone
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Overview
Description
2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone core, morpholino group, and two 4-methylphenyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine precursor, the core structure is formed through cyclization reactions.
Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholino Group: The morpholino group is added through nucleophilic substitution reactions, often using morpholine as a reagent.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol derivative with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core or the sulfanyl group, leading to various reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-brom
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfanyl-5-morpholin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)25-22(26)21(28-19-9-5-17(2)6-10-19)20(15-23-25)24-11-13-27-14-12-24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRWYIPRVAOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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